3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine typically involves the methylation of pyrazole derivatives. One common method includes the reaction of pyrazole with methylating agents such as iodomethane or bromomethane to produce 3-methylpyrazole. This intermediate is then reacted with ammonia to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various functionalized pyrazole derivatives .
Scientific Research Applications
3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to active sites and blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-4-methyl-1H-pyrazol-5-amine
- 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine
- 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine
- 4-Methyl-3-(2-thienyl)-1H-pyrazol-5-amine
Uniqueness
Compared to similar compounds, 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its methoxy functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C6H11N3O |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-methoxy-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C6H11N3O/c1-4-5(7)6(10-3)8-9(4)2/h7H2,1-3H3 |
InChI Key |
OANNGOSSNLIIIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.